Cas no 42288-41-5 (2-(4-Methanesulfonylphenoxy)acetic Acid)

2-(4-Methanesulfonylphenoxy)acetic Acid is a sulfone-containing aromatic carboxylic acid derivative with applications in pharmaceutical and agrochemical research. Its key structural features include a methanesulfonyl group and a phenoxyacetic acid moiety, which contribute to its reactivity and potential as an intermediate in organic synthesis. The compound exhibits stability under standard conditions and is soluble in common organic solvents, facilitating its use in coupling reactions and derivatization processes. Its well-defined molecular structure makes it suitable for the development of bioactive molecules, particularly in the design of enzyme inhibitors or anti-inflammatory agents. The product is typically supplied with high purity, ensuring reproducibility in research applications.
2-(4-Methanesulfonylphenoxy)acetic Acid structure
42288-41-5 structure
Product Name:2-(4-Methanesulfonylphenoxy)acetic Acid
CAS No:42288-41-5
MF:C9H10O5S
MW:230.237701892853
CID:2637289
PubChem ID:179540
Update Time:2025-05-21

2-(4-Methanesulfonylphenoxy)acetic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-methylsulfonylphenoxy)acetic acid
    • 2-(4-Methanesulfonylphenoxy)acetic Acid
    • Inchi: 1S/C9H10O5S/c1-15(12,13)8-4-2-7(3-5-8)14-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
    • InChI Key: ZDUFIHMADJNVIQ-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=CC(=CC=1)OCC(=O)O)(=O)=O

2-(4-Methanesulfonylphenoxy)acetic Acid Pricemore >>

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2-(4-Methanesulfonylphenoxy)acetic Acid
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$ 70.00 2022-06-07
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$ 95.00 2022-06-07
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$ 340.00 2022-06-07
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Additional information on 2-(4-Methanesulfonylphenoxy)acetic Acid

CAS No. 42288-41-5: A Comprehensive Overview of 2-(4-Methanesulfonylphenoxy)acetic Acid

CAS No. 42288-41-5, systematically named 2-(4-Methanesulfonylphenoxy)acetic acid, is a versatile organic compound with significant applications in pharmaceutical research and synthetic chemistry. This molecule features a methanesulfonyl group (-SO₂CH₃) appended to a para-positioned phenoxy ring, which is further linked to an acetic acid moiety (-CH₂COOH). Its unique structural configuration positions it as a valuable intermediate in the development of bioactive molecules and functional materials.

The core structure of 2-(4-Methanesulfonylphenoxy)acetic acid combines aromaticity from the benzene ring, electron-withdrawing properties from the sulfonyl group, and carboxylic acid functionality. These characteristics enable its participation in diverse chemical transformations, including nucleophilic substitution, esterification, and amidation reactions. Recent studies highlight its role as a building block for designing G protein-coupled receptor (GPCR) modulators, where the methanesulfonyl group acts as a bioisostere for hydrogen bond donors.

In pharmaceutical research, compounds bearing the methanesulfonyl-phenoxy-acetic acid scaffold have shown promise in targeting inflammatory pathways and metabolic disorders. For instance, derivatives of this structure are being investigated for their potential to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in type 2 diabetes management. The sulfonyl moiety's ability to form favorable interactions with enzyme active sites enhances molecular recognition and binding affinity.

Synthetic strategies for producing CAS No. 42288-41-5 typically involve nucleophilic aromatic substitution (SNAr) reactions between 4-fluorophenol and methanesulfonyl chloride, followed by ester hydrolysis to yield the carboxylic acid form. Modern approaches emphasize green chemistry principles, utilizing solvent-free conditions or biocatalytic methods to improve atom economy and reduce environmental impact.

The compound's solubility profile is influenced by its dual hydrophilic (carboxylic acid) and hydrophobic (aromatic ring) regions. This amphiphilic nature makes it suitable for formulation development in drug delivery systems, where it can act as a prodrug component or excipient enhancing membrane permeability of co-administered therapeutics.

Analytical characterization of 2-(4-Methanesulfonylphenoxy)acetic acid relies on advanced techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography. Recent publications have employed solid-state NMR to study intermolecular hydrogen bonding patterns that stabilize crystalline forms of this compound.

In materials science applications, the methanesulfonyl group serves as a reactive handle for grafting onto polymer backbones through click chemistry methodologies like thiol-ene coupling or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). These conjugates find use in sensor fabrication due to their redox-active properties.

The compound's stability under various reaction conditions has been extensively studied using accelerated aging experiments following ICH guidelines (Q1A(R)). Results indicate that while it remains stable at ambient temperatures (<60°C), prolonged exposure to strong bases (>1M NaOH) leads to sulfoxide formation via nucleophilic attack on the sulfonyl carbon.

Purification protocols for bulk production typically involve recrystallization from mixed solvents (e.g., ethanol/water or acetone/hexane). Chromatographic methods using silica gel columns with gradient elution are preferred for isolating trace impurities that may arise during multi-step syntheses.

In environmental risk assessment studies published in recent toxicology journals, the compound demonstrated low aquatic toxicity when tested according to OECD guidelines 301B (ready biodegradability). However, proper waste management remains essential due to its potential persistence in anaerobic conditions.

The compound's role as a process intermediate has expanded with the development of continuous flow synthesis platforms enabling gram-scale production within hours rather than days using microreactor technology combined with online monitoring via Raman spectroscopy.

Ongoing research focuses on exploiting its photochemical properties through visible light-mediated reactions under photoredox catalysis conditions using ruthenium-based complexes like [Ru(bpy)₃]²⁺ as photosensitizers for constructing complex heterocyclic frameworks relevant to antiviral agents development.

In summary, the unique combination of structural versatility and functional reactivity makesCAS No. 42288-41-5 / 2-(4-Methanesulfonylphenoxy)acetic acid an important molecule across multiple scientific disciplines ranging from medicinal chemistry to materials engineering while adhering strictly to all safety regulations governing chemical handling practices.

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